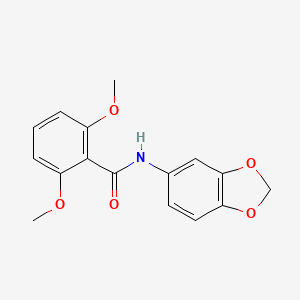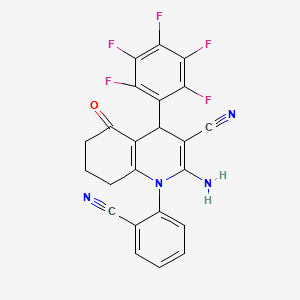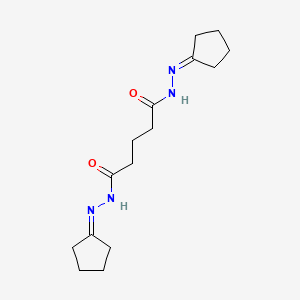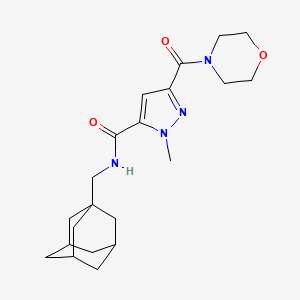![molecular formula C19H17BrClF3N2O2 B10959181 [5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10959181.png)
[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a brominated phenyl ring, a difluoromethoxy group, and a piperazine moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, [5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches .
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of [5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in critical cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-Bromo-2-chlorophenyl][4-ethoxyphenyl]methanone: An intermediate used in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter type II inhibitor.
[5-Bromo-2-dodecyloxy-phenyl][4-methylpiperazin-1-yl]methanone: A compound with similar structural features but different functional groups, used in various chemical applications.
Uniqueness
The uniqueness of [5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone lies in its combination of brominated phenyl, difluoromethoxy, and piperazine moieties
Eigenschaften
Molekularformel |
C19H17BrClF3N2O2 |
|---|---|
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17BrClF3N2O2/c20-13-2-4-17(28-19(23)24)15(9-13)18(27)26-7-5-25(6-8-26)11-12-1-3-14(22)10-16(12)21/h1-4,9-10,19H,5-8,11H2 |
InChI-Schlüssel |
ZQIFWFIIXFIYKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z)-N'-{[(4-methylphenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10959098.png)
![Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10959099.png)
![13-(difluoromethyl)-4-(1-ethylpyrazol-4-yl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959104.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10959113.png)
![ethyl 4-({(2Z,5E)-5-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B10959119.png)
![N-[4-(difluoromethoxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959121.png)

![methyl 2-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10959137.png)
![{3-[(2,4-Dichlorophenoxy)methyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B10959145.png)

![3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959156.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959180.png)


